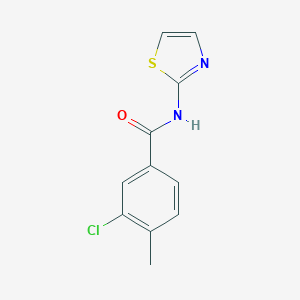![molecular formula C15H14BrN3O2S B251749 N-[(5-bromopyridin-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide](/img/structure/B251749.png)
N-[(5-bromopyridin-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-bromopyridin-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide, commonly known as BPAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BPAA is a synthetic compound that is commonly used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
BPAA works by selectively inhibiting the activity of specific enzymes and proteins in the cell. It binds to the active site of these enzymes and prevents them from carrying out their normal functions. This inhibition can lead to a variety of cellular effects, including changes in gene expression, altered protein activity, and changes in cell signaling pathways.
Biochemical and Physiological Effects:
BPAA has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth and proliferation of tumor cells. BPAA has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
実験室実験の利点と制限
BPAA has several advantages for use in laboratory experiments. It is a highly selective inhibitor of specific enzymes and proteins, making it a valuable tool for studying their functions. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, BPAA does have some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several potential future directions for research involving BPAA. One area of interest is the development of new drugs that target specific enzymes and proteins that are involved in disease processes. BPAA has also been shown to have potential applications in the field of regenerative medicine, where it could be used to promote tissue repair and regeneration. Additionally, further studies are needed to determine the safety and efficacy of BPAA in human subjects, which could lead to its eventual use in clinical settings.
合成法
BPAA can be synthesized through a multi-step process that involves the reaction of 5-bromopyridin-2-amine with thiocarbamoyl chloride, followed by the reaction of the resulting compound with 2-(4-methylphenoxy)acetic acid. The final product is obtained through purification and isolation techniques.
科学的研究の応用
BPAA has been extensively studied for its potential applications in various fields of scientific research. It has been used as a tool compound to study the mechanism of action of various enzymes and proteins, including kinases and phosphatases. BPAA has also been used to investigate the role of these enzymes in various cellular processes, such as cell proliferation, differentiation, and apoptosis.
特性
分子式 |
C15H14BrN3O2S |
|---|---|
分子量 |
380.3 g/mol |
IUPAC名 |
N-[(5-bromopyridin-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H14BrN3O2S/c1-10-2-5-12(6-3-10)21-9-14(20)19-15(22)18-13-7-4-11(16)8-17-13/h2-8H,9H2,1H3,(H2,17,18,19,20,22) |
InChIキー |
AOIZTFHFMFILKX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=NC=C(C=C2)Br |
正規SMILES |
CC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=NC=C(C=C2)Br |
溶解性 |
0.5 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{[(3-Methylbutanoyl)carbamothioyl]amino}benzamide](/img/structure/B251672.png)
![N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B251675.png)
![N-[4-({[(3,5-dimethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251676.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B251677.png)
![Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B251679.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B251681.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B251682.png)

![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B251689.png)
![5-bromo-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251691.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251692.png)